molecular formula C11H11BrN2 B14078157 7-bromo-N,N-dimethylquinolin-2-amine

7-bromo-N,N-dimethylquinolin-2-amine

Cat. No.: B14078157
M. Wt: 251.12 g/mol
InChI Key: XFHLENDQODKFDO-UHFFFAOYSA-N
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Description

7-Bromo-N,N-dimethylquinolin-2-amine is a chemical compound with the molecular formula C11H11BrN2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-N,N-dimethylquinolin-2-amine typically involves the bromination of N,N-dimethylquinolin-2-amine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as chloroform or carbon tetrachloride, under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and disposal of brominating agents and solvents to meet industrial safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-N,N-dimethylquinolin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed depend on the type of reaction. For example, in substitution reactions, the bromine atom is replaced by the nucleophile, resulting in a variety of substituted quinoline derivatives.

Scientific Research Applications

7-Bromo-N,N-dimethylquinolin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand the biological activity of quinoline derivatives.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-bromo-N,N-dimethylquinolin-2-amine is not well-documented. as a quinoline derivative, it is likely to interact with various biological targets, including enzymes and receptors. The bromine atom may enhance its binding affinity and specificity towards certain molecular targets, influencing its biological activity .

Comparison with Similar Compounds

  • 7-Bromo-N-methylquinolin-2-amine
  • 6-Bromo-4-chloro-N,N-dimethylquinolin-2-amine
  • 5-Bromo-N-methyl-3-nitropyridin-2-amine

Comparison: Compared to its analogs, 7-bromo-N,N-dimethylquinolin-2-amine is unique due to the presence of both bromine and dimethylamine groups. This combination can influence its reactivity and biological activity, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C11H11BrN2

Molecular Weight

251.12 g/mol

IUPAC Name

7-bromo-N,N-dimethylquinolin-2-amine

InChI

InChI=1S/C11H11BrN2/c1-14(2)11-6-4-8-3-5-9(12)7-10(8)13-11/h3-7H,1-2H3

InChI Key

XFHLENDQODKFDO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2=C(C=CC(=C2)Br)C=C1

Origin of Product

United States

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